3-Propylcyclopent-2-en-1-one 3-Propylcyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 35953-18-5
VCID: VC7970198
InChI: InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3
SMILES: CCCC1=CC(=O)CC1
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

3-Propylcyclopent-2-en-1-one

CAS No.: 35953-18-5

Cat. No.: VC7970198

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

3-Propylcyclopent-2-en-1-one - 35953-18-5

Specification

CAS No. 35953-18-5
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 3-propylcyclopent-2-en-1-one
Standard InChI InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3
Standard InChI Key ZFUZPXVIPQVSDO-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)CC1
Canonical SMILES CCCC1=CC(=O)CC1

Introduction

Structural and Molecular Characteristics

3-Propylcyclopent-2-en-1-one (C₈H₁₂O) features a cyclopentenone backbone—a cyclopentane ring with an α,β-unsaturated ketone system—and a propyl substituent at the 3-position (Figure 1). The unsaturated ketone moiety confers electrophilic reactivity at the β-carbon, making the compound amenable to conjugate additions and cycloadditions. The propyl group introduces steric and electronic effects that influence regioselectivity in subsequent transformations.

Molecular Formula: C₈H₁₂O
Molecular Weight: 124.18 g/mol
IUPAC Name: 3-Propylcyclopent-2-en-1-one

Key Structural Features:

  • Cyclopentenone Core: The α,β-unsaturated ketone system (C=O at position 1, double bond between C2 and C3) enables Michael additions and Diels-Alder reactions .

  • Propyl Substituent: The 3-propyl group enhances lipophilicity and modulates ring strain, affecting reaction kinetics .

Synthetic Methodologies

Pauson–Khand Reaction (PKR)

The PKR is a cobalt-mediated [2+2+1] cycloaddition that constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide. Ethylene glycol additives have been shown to improve yields in intermolecular PKRs by stabilizing reactive intermediates .

Example Protocol:

  • Substrates: A propyl-substituted alkene (e.g., 1-propylcyclopentene) and an alkyne (e.g., acetylene).

  • Catalyst: Co₂(CO)₈ (5 mol%).

  • Promoter: N-Methylmorpholine N-oxide (NMO, 10 equiv).

  • Additive: Ethylene glycol (15% v/v).

  • Conditions: Dichloromethane, 4 Å molecular sieves, room temperature .

Yield: Up to 60% for analogous cyclopentenones .

Iso-Nazarov Cyclization

This acid-catalyzed rearrangement converts γ,δ-epoxy alcohols into cyclopentenones via a dienol intermediate. For 3-propylcyclopent-2-en-1-one, a bromoalkenol precursor with a propyl group undergoes elimination and cyclization under mild acidic conditions .

Example Protocol:

  • Starting Material: 5-Bromo-4-propoxyalk-2-en-1-ol.

  • Acid Catalyst: H₃PO₄/P₂O₅.

  • Conditions: 60–70°C, 2–5 minutes .

  • Mechanism: Bromide elimination generates a dienal, which undergoes cyclization to form the cyclopentenone .

Yield: 40–60% for structurally related compounds .

Physicochemical Properties

Experimental data for 3-propylcyclopent-2-en-1-one remains sparse, but estimates can be derived from analogs:

PropertyValue (Estimated)Basis for Estimation
Boiling Point185–195°CCyclopentenone (BP 140°C) + alkyl substitution
Density0.95–1.02 g/cm³Similar to alkylcyclopentenones
LogP1.96–2.10Calculated via fragment-based methods
Refractive Index1.48–1.50Analogous to 3-methyl derivatives

Spectroscopic Data

NMR Spectroscopy

Data extrapolated from 3-methylcyclopent-2-en-1-one :

  • ¹H NMR (CDCl₃): δ 2.80–2.75 (m, 2H, CH₂), 2.20–1.90 (m, 4H, cyclopentene CH₂), 1.40–1.20 (m, 2H, CH₂CH₂CH₃), 0.90 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 210.5 (C=O), 155.2 (C=C), 35.8–25.4 (cyclopentene CH₂), 22.1 (CH₂CH₂CH₃), 14.0 (CH₃).

IR Spectroscopy

  • Major Bands: 1745 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=C stretch), 2950 cm⁻¹ (C-H stretch, propyl) .

Applications in Organic Synthesis

Natural Product Synthesis

Cyclopentenones serve as intermediates in terpene and prostaglandin syntheses. For example, 3-propylcyclopent-2-en-1-one could be a precursor to sesquiterpenoids via alkylation or oxidation .

Pharmaceutical Intermediates

The α,β-unsaturated ketone moiety is a pharmacophore in anti-inflammatory and anticancer agents. Functionalization at the β-position (e.g., via organocatalytic additions) enhances bioactivity .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective PKR variants to access chiral cyclopentenones .

  • Computational Modeling: DFT studies to predict regioselectivity in functionalization reactions.

  • Biological Screening: Evaluating antimicrobial and cytotoxic properties of 3-alkylcyclopentenones.

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